![molecular formula C19H18F3NO4 B2707270 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-ethoxybenzoate CAS No. 1794844-14-6](/img/structure/B2707270.png)
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-ethoxybenzoate” is a complex organic molecule. It contains a trifluoromethyl group, which is a common motif in many pharmaceuticals and agrochemicals due to its ability to modify the chemical and physical properties of the molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the carbamoyl group and the 2-ethoxybenzoate group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The trifluoromethyl group is known to be quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .Aplicaciones Científicas De Investigación
Synthesis of Diverse Chemical Structures
The chemical serves as a versatile intermediate for synthesizing a broad array of trifluoromethyl heterocycles, leveraging rhodium(II) or copper(II) catalyzed reactions. This methodology enables the efficient generation of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its utility in creating complex chemical entities from relatively simple precursors (Honey et al., 2012).
Potential in Medical Imaging
This compound has contributed to the development of novel benzoxazole derivatives as positron emission tomography (PET) probes. These probes are designed for imaging cerebral β-amyloid plaques in Alzheimer's disease, demonstrating high affinity for Aβ(1-42) aggregates. The studies underline the probes' potential for aiding in the early detection and monitoring of Alzheimer's disease progression (Cui et al., 2012).
Environmental and Health Safety
The relevance of this chemical extends into the environmental and health safety domain, particularly concerning the monitoring and assessment of parabens and their derivatives in water treatment processes. Studies indicate that while parabens like methylparaben and propylparaben are predominantly found in surface waters, their degradation products, such as p-hydroxybenzoic acid, can be effectively removed through advanced water treatment processes. This research underscores the importance of understanding the environmental fate and treatment efficacy of chemical compounds introduced into aquatic ecosystems (Li et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-2-26-16-10-6-4-8-14(16)18(25)27-12-17(24)23-11-13-7-3-5-9-15(13)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEBOANQIHXLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-ethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

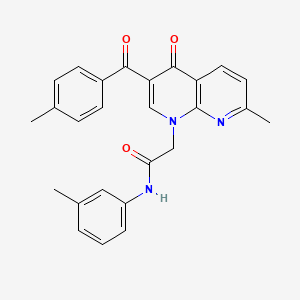
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2707189.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N-methylnaphthalene-2-carboxamide](/img/structure/B2707190.png)
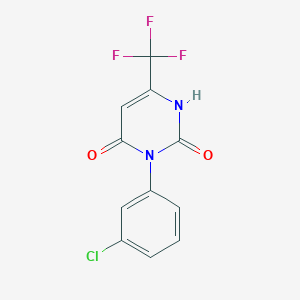
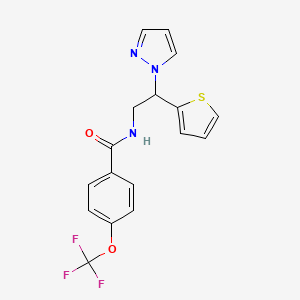
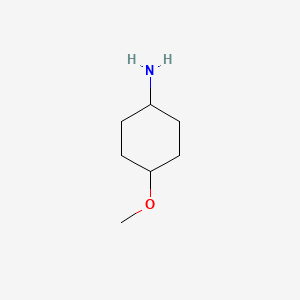
![Ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2707195.png)
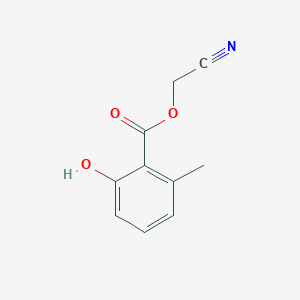
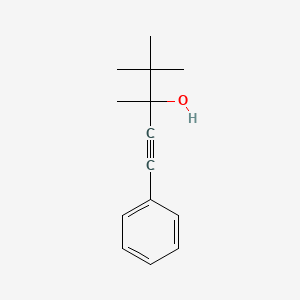
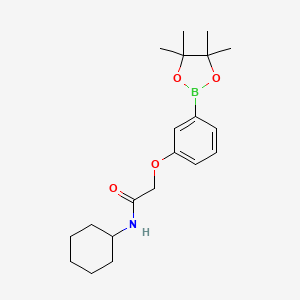
![Methyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707202.png)
![2-(1-ethyl-1H-pyrazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2707205.png)
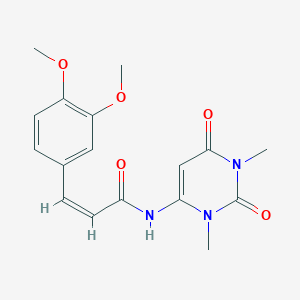
![2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2707209.png)